Hongxuan Kuang,
Zhilin Li,
Xuejing Lv,
Peiqiong Wu,
Jianhua Tan,
Qiurong Wu,
Yonghong Li,
Wenhui Jiang,
Qihua Pang,
Yaru Wang,
Ruifang Fan
PMID: 33412282
DOI:
10.1016/j.ecoenv.2020.111864
Abstract
Volatile organic compounds (VOCs) are important and ubiquitous air pollutants, which may lead to a significant increase in the prevalence of respiratory diseases. To investigate the relationships between VOCs exposure and childhood asthma, 252 asthmatic children and 69 healthy children were recruited. Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG, a biomarker of oxidative DNA damage), trans-3'-hydroxycotinine (OH-Cot, a biomarker of passive smoking) and 27 VOC metabolites were simultaneously determined by an ultra-high-performance liquid chromatography-tandem mass spectrometer. Results showed that levels of 8-OHdG and most VOC metabolites in asthmatic children were significantly higher than those in healthy children. More than half of the VOC metabolites were significantly and positively associated with OH-Cot with maximal β coefficient of 0.169, suggesting that second-hand smoking is one important source of VOCs exposure for children in Guangzhou. Significant dose-response relationships between most VOC metabolites and 8-OHdG were observed. Each unit increase in ln-transformed VOC metabolite levels was significantly associated with 5.5-32% increase in ln-transformed 8-OHdG level. Moreover, each unit increase in ln-transformed 8-OHdG level was associated with an 896% increased odd ratios (OR) of asthma in children (OR = 9.96, 95% confidence intervals (CI): 4.75, 20.9), indicating that oxidative stress induced by VOCs exposure may have a significant impact on childhood asthma. Urinary 3-&4-Methylhippuric acid (3-&4-MHA, OR: 5.78, 95% CI: 3.50, 9.54), rac 2-Aminothiazoline-4-carboxylic acid (ATCA, OR: 2.90, 95% CI: 1.69, 4.99) and N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA, OR: 2.76, 95% CI: 1.73, 4.43) which may derive from m/p-xylene, cyanide and 1,3-butadiene exposure, respectively, could significantly and maximally increase the odds of asthma. Interestingly, they also had the strongest associations with 8-OHdG among all investigated VOC metabolites. Moreover, DHBMA strongly correlated with most VOC metabolites. Hence, DHBMA is a suitable biomarker to indicate not only VOCs exposure profile, but also the DNA damage-mediated asthma induced by VOCs.
Ram B Jain
PMID: 33403628
DOI:
10.1007/s11356-020-11838-1
Abstract
This study was carried out to investigate how serum cotinine and hydroxycotinine concentrations compare and vary by age, gender, race/ethnicity, smoking, and exposure to environmental tobacco smoke (ETS) at home and other indoor environments. Data from NHANES for 2013-2018 for US children aged 3-11 years (N = 3834), nonsmoker (N = 1963) and smoker (N = 247) adolescents aged 12-19 years, and nonsmoker (N = 10,334) and smoker (N = 3264) adults aged ≥ 20 years were analyzed by fitting regression models with log10 transformed values of serum cotinine and hydroxycotinine as dependent variables. Models stratified by age and smoking status were fitted. Those reporting using tobacco products during the last 5 days were classified as smokers. For cotinine, males had higher cotinine concentrations than females for children, adolescent smokers, and nonsmoker adults. Non-Hispanic Blacks were found to have lower concentrations of both cotinine and hydroxycotinine than non-Hispanic Whites for adult smokers (p < 0.01) only. The ratio of concentrations of those exposed to ETS at home to those not exposed to ETS at home for hydroxycotinine was 6.3 for nonsmoker adults and as low as 1.39 for adult smokers.
Ángela López-Rabuñal,
Elena Lendoiro,
Eva González-Colmenero,
Ana Concheiro-Guisán,
Marta Concheiro-Guisán,
Patricia Peñas-Silva,
Manuel Macias-Cortiña,
Manuel López-Rivadulla,
Angelines Cruz,
Ana de-Castro-Ríos
PMID: 32227079
DOI:
10.1093/jat/bkaa027
Abstract
Smoking during pregnancy can have serious obstetric and fetal complications. Therefore, it is essential to identify in utero exposure to tobacco, being meconium the matrix of choice for this purpose. Meconium (n = 565) was analyzed for nicotine, cotinine and hydroxycotinine by LC-MS-MS. Then, tobacco meconium results were compared with smoking habits during pregnancy and neonatal outcomes measures (birth weight, length, head circumference, gestational age and Apgar scores). Although meconium analysis increased identification of in-utero exposure to tobacco (17.7% meconium positive specimens vs 13.5% mothers admitting tobacco use during pregnancy), there was a statistically significant relationship between meconium results and interview answers (P < 0.001). Birth weight was significantly lower for newborns with meconium positive results in males (P = 0.023) and females (P = 0.001), while for length significance was only observed in females (P = 0.001); however, when excluding meconium specimens positive for other drugs, a statistically significant difference was only found for female weight (P = 0.045). Meconium analysis proved to be more reliable for tobacco prenatal exposure detection than maternal interview. In addition, positive meconium results increased the probability for low birth weight, especially in females.
Ram B Jain
PMID: 33840034
DOI:
10.1007/s11356-021-13848-z
Abstract
Cross-sectional survey data (N = 3264) from the National Health and Nutrition Examination Survey for 2013-2018 were used to investigate how serum hydroxycotinine concentrations vary among US adult smokers aged ≥ 20 years by smoker type. Those reporting using tobacco products during the last 5 days were classified as smokers. Smokers were classified as being cigarette only smokers, cigar only smokers, cigar and cigarette smokers, dual cigarette and e-cigarette smokers, e-cigarette only smokers, smokeless tobacco only users, and all other smokers. Regression models stratified by smoker type with log10 transformed values of serum hydroxycotinine as dependent variable were fitted to compute adjusted geometric means (AGM) for each type of smoker. The order in which various types of smokers were found to have AGMs for serum hydroxycotinine was cigarette and e-cigarette users (64.61 ng/mL), cigarette only smokers (53.17 ng/mL), smokeless tobacco only users (44.89 ng/mL), cigar and cigarette smokers (36.99 ng/mL), e-cigarette only users (32.52 ng/mL), smokers of miscellaneous tobacco products (20.32 ng/mL), and cigar smokers only (10.75 ng/mL). Compared to this as presented in a recent study, the order in which serum cotinine AGMs were: smokeless tobacco only users (272 ng/mL), cigarette only smokers (152.5 ng/mL), cigarette-e-cigarette or e-cigarette only users (146.3 ng/mL), smokers of miscellaneous tobacco products (105.5 ng/mL), cigar and cigarette smokers (92.5 ng/mL), cigar smokers only (65.1 ng/mL). Among cigarette only smokers, males had lower AGM than females (47.18 vs. 59.91 ng/mL, p < 0.01), but the reverse was true for smokeless tobacco only and miscellaneous smokers. In general, differences for hydroxycotinine levels did not exist among non-Hispanic white and non-Hispanic black smokers. Among US adults, cigarette only and dual cigarette-e-cigarette smokers had the highest, and cigar smokers had the lowest concentrations of serum hydroxycotinine.
Ram Baboo Jain
PMID: 31953760
DOI:
10.1007/s11356-020-07710-x
Abstract
Data for urine cotinine and hydroxycotinine became available for the first time in the 2013-2014 cycle of the National Health and Nutrition Examination Survey administered by the US Centers for Disease Control and Prevention. Cutoffs to classify smokers and nonsmokers for both cotinine and hydroxycotinine for US adults aged ≥ 20 years were developed by using receiver operating characteristic curve methodology. The optimality criterion used to determine cutoffs simultaneously maximized both specificity and sensitivity. Cutoffs were determined for the total population, males, females, non-Hispanic whites, non-Hispanic blacks, Hispanics, and non-Hispanic Asians. Cutoffs for both cotinine and hydroxycotinine were determined with a minimum sensitivity of 95.5% and with a minimum specificity of 95.4%. For the total population, cutoff for urine cotinine was 91.7 ng/mL estimated with a specificity as well as a sensitivity of 97.1%. The cutoff for the total population for urine hydroxycotinine was 128.0 ng/mL estimated with a specificity as well as a sensitivity of 96.5%. The order in which cutoffs were observed for cotinine was non-Hispanic blacks (283.0 ng/mL) > non-Hispanic whites (111.0 ng/mL) > males (109.0 ng/mL) > females (91.7 ng/mL) > total population (91.7 ng/mL) > Hispanics (20.8 ng/mL) > non-Hispanic Asians (7.39 ng/mL). The order in which cutoffs were observed for hydroxycotinine was non-Hispanic blacks (530.0 ng/mL) > non-Hispanic whites (180.0 ng/mL) > females (97.0 ng/mL) > total population (96.5 ng/mL) > males (95.9 ng/mL) > Hispanics (20.6 ng/mL) > non-Hispanic Asians (13.8 ng/mL). Thus, the largest cutoffs were observed for non-Hispanic blacks and the lowest cutoffs were observed for non-Hispanic Asians.
Junhee Kim,
Hyun-Deok Cho,
Joon Hyuk Suh,
Ji-Youn Lee,
Eunyoung Lee,
Chang Hwa Jin,
Yu Wang,
Sangwon Cha,
Hosub Im,
Sang Beom Han
PMID: 32290380
DOI:
10.3390/molecules25081763
Abstract
Many studies have analyzed nicotine metabolites in blood and urine to determine the toxicity caused by smoking, and assess exposure to cigarettes. Recently, hair and nails have been used as alternative samples for the evaluation of smoking, as not only do they reflect long-term exposure but they are also stable and easy to collect. Liquid-liquid or solid-phase extraction has mainly been used to detect nicotine metabolites in biological samples; however, these have disadvantages, such as the use of toxic organic solvents and complex pretreatments. In this study, a modified QuEChERS method was proposed for the first time to prepare samples for the detection of nicotine metabolite cotinine (COT) and
-3'-hydroxycotinine (3-HCOT) in hair and nails. High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to analyze traces of nicotine metabolites. The established method was validated for selectivity, linearity, lower limit of quantitation, accuracy, precision and recovery. In comparison with conventional liquid-liquid extraction (LLE), the proposed method was more robust, and resulted in higher recoveries with favorable analytical sensitivity. Using this method, clinical samples from 26 Korean infants were successfully analyzed. This method is expected to be applicable in the routine analysis of nicotine metabolites for environmental and biological exposure monitoring.
Walter Roberts,
Phillip L Marotta,
Terril L Verplaetse,
MacKenzie R Peltier,
Catherine Burke,
Vijay A Ramchandani,
Sherry A McKee
PMID: 32805549
DOI:
10.1016/j.drugalcdep.2020.108210
Abstract
Rate of nicotine metabolism has been identified as a biochemical risk factor for nicotine use and dependence; however, its role in alcohol consumption and related outcomes is not well understood. The current research examined nicotine metabolism rate as a risk factor for alcohol use among current tobacco users. We also examined sex differences in these associations.
Data were taken from Waves 1 and 2 of the Population Assessment of Tobacco and Health (PATH) study, a national longitudinal study of tobacco use and associated health outcomes. The nicotine metabolite ratio (NMR) was calculated as the ratio of trans-3' hydroxycotinine to cotinine in urine samples provided at wave 1. Alcohol use outcomes included past 30-day NIAAA-defined hazardous drinking status, total drinks, and alcohol-related consequences. All analyses controlled for alcohol use at Wave 1.
NMR at Wave 1 predicted increased odds of meeting hazardous drinking criteria, adjusted odds ratio (aOR) = 1.14, 95 % CI = 1.06; 1.23, p = 0.001, greater total alcohol consumption amount, adjusted rate ratio (aRR) = 1.21, 95 % CI = 1.12; 1.30, p < 0.001, and more alcohol consequences, aRR = 1.07, 95 % CI = 1.01; 1.13, p = 0.018, at wave 2. No significant sex differences were identified. NMR remained a significant predictor of alcohol use in models controlling for severity of nicotine exposure in cigarette smokers.
NMR may be a shared risk factor for harmful nicotine and alcohol use that contributes to their co-occurrence.
Hongxuan Kuang,
Yonghong Li,
Wenhui Jiang,
Peiqiong Wu,
Jianhua Tan,
Haibin Zhang,
Qihua Pang,
Shengtao Ma,
Taicheng An,
Ruifang Fan
PMID: 31748896
DOI:
10.1007/s00216-019-02202-5
Abstract
Human beings are inevitably exposed to volatile organic compounds (VOCs) of anthropogenic emissions as they are ubiquitous atmospheric pollutants. Smoking is an important exposure route of VOCs for the general population. Health effects induced by VOC exposure raise more concerns as they are identified with carcinogenicity, genotoxicity, neurotoxicity, and reproductive toxicity. trans-3'-Hydroxycotinine (OH-Cot) is a urinary biomarker of smoking, and 8-hydroxy-2'-deoxyguanosine (8-OHDG) is a urinary biomarker of DNA oxidative damage. To develop a method for quantifying VOC exposure levels of the general population and assessing the health risks induced by VOCs from second-hand smoking, an effective, rapid, and high-throughput method for the simultaneous determination of 31 metabolites of VOCs, 8-OHDG, and OH-Cot using solid-phase extraction coupled with UPLC-MS/MS was developed and validated. Method precision and accuracy, extraction recoveries, matrix effects, and storage stabilities of most analytes met the criterion (80-120%). Extraction recoveries increased from 85.1 to 100% after adjustment by isotoped internal standards (ISs). Furthermore,
C- and
N-labeled ISs were more effective to reduce the influence of matrix effects on recoveries and precisions than the deuterated analogs (73.0-116% vs. 53.6-140%). This developed method was successfully applied to determine urine samples collected from children. Results showed that N-acetyl-S-(3,4-dihydrobutyl)-L-cysteine, 2,2'-thiodiacetic acid (TGA), and N-acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine (HPMMA) were well correlated with 8-OHDG with coefficients higher than 0.82, indicating those VOCs might easily lead to DNA damage. In conclusion, our co-monitoring of metabolites of VOCs with 8-OHDG and OH-Cot in one method provides a robust analytical method, which not only suggests the potential adverse health effects induced by VOCs but also discriminates and evaluates the contribution of passive smoking in human VOC exposure. Graphical abstract.
Dana M Carroll,
Sharon E Murphy,
Neal L Benowitz,
Andrew A Strasser,
Michael Kotlyar,
Stephen S Hecht,
Steve G Carmella,
Francis J McClernon,
Lauren R Pacek,
Sarah S Dermody,
Ryan G Vandrey,
Eric C Donny,
Dorothy K Hatsukami
PMID: 32051195
DOI:
10.1158/1055-9965.EPI-19-0644
Abstract
We examined the nicotine metabolite ratio's (NMR) relationship with smoking intensity, nicotine dependence, and a broad array of biomarkers of exposure and biological effect in commercial cigarette smokers.
Secondary analysis was conducted on two cross-sectional samples of adult, daily smokers from Wave 1 (2013-2014) of the Population Assessment of Tobacco Use and Health (PATH) Study and baseline data from a 2014-2017 randomized clinical trial. Data were restricted to participants of non-Hispanic, white race. The lowest quartile of NMR (<0.26) in the nationally representative PATH Study was used to distinguish slow from normal/fast nicotine metabolizers. NMR was modeled continuously in secondary analysis.
Compared with slow metabolizers, normal/fast metabolizers had greater cigarettes per day and higher levels of total nicotine equivalents, tobacco-specific nitrosamines, volatile organic componds, and polycyclic aromatic hydrocarbons. A novel finding was higher levels of inflammatory biomarkers among normal/fast metabolizers versus slow metabolizers. With NMR modeled as a continuous measure, the associations between NMR and biomarkers of inflammation were not significant.
The results are suggestive that normal/fast nicotine metabolizers may be at increased risk for tobacco-related disease due to being heavier smokers, having higher exposure to numerous toxicants and carcinogens, and having higher levels of inflammation when compared with slow metabolizers.
This is the first documentation that NMR is not only associated with smoking exposure but also biomarkers of biological effects that are integral in the development of tobacco-related disease. Results provide support for NMR as a biomarker for understanding a smoker's exposure and potential risk for tobacco-related disease.
Scott D Siegel,
Caryn Lerman,
Alex Flitter,
Robert A Schnoll
PMID: 32132120
DOI:
10.1158/1940-6207.CAPR-19-0259
Abstract
The nicotine metabolite ratio (NMR), a genetically informed biomarker of rate of nicotine metabolism, has been validated as a tool to select the optimal treatment for individual smokers, thereby improving treatment outcomes. This review summarizes the evidence supporting the development of the NMR as a biomarker of individual differences in nicotine metabolism, the relationship between the NMR and smoking behavior, the clinical utility of using the NMR to personalize treatments for smoking cessation, and the potential mechanisms that underlie the relationship between NMR and smoking cessation. We conclude with a call for additional research necessary to determine the ultimate benefits of using the NMR to personalize treatments for smoking cessation. These future directions include measurement and other methodologic considerations, disseminating this approach to at-risk subpopulations, expanding the NMR to evaluate its efficacy in predicting treatment responses to e-cigarettes and other noncigarette forms of nicotine, and implementation science including cost-effectiveness analyses.
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